molecular formula C17H21N7O2S B10994870 N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10994870
M. Wt: 387.5 g/mol
InChI Key: GHGHGCMHDVIUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thiadiazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions . Another method involves the use of hetaryl ureas and alcohols to synthesize substituted pyridin-2-yl carbamates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and scalable processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethyl acetate, and specific pH levels to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced properties.

Scientific Research Applications

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its combination of a cyclopropyl ring, thiadiazole moiety, and piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H21N7O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H21N7O2S/c25-14(20-16-22-21-15(27-16)12-4-5-12)11-19-17(26)24-9-7-23(8-10-24)13-3-1-2-6-18-13/h1-3,6,12H,4-5,7-11H2,(H,19,26)(H,20,22,25)

InChI Key

GHGHGCMHDVIUAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.